molecular formula C19H25NO4S2 B14424670 3,3-Di(benzenesulfonyl)-N,N-diethylpropan-1-amine CAS No. 84109-69-3

3,3-Di(benzenesulfonyl)-N,N-diethylpropan-1-amine

Cat. No.: B14424670
CAS No.: 84109-69-3
M. Wt: 395.5 g/mol
InChI Key: UYXOOMIONIBHCU-UHFFFAOYSA-N
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Description

3,3-Di(benzenesulfonyl)-N,N-diethylpropan-1-amine: is an organic compound characterized by the presence of two benzenesulfonyl groups attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Di(benzenesulfonyl)-N,N-diethylpropan-1-amine typically involves the reaction of benzenesulfonyl chloride with N,N-diethylpropan-1-amine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3,3-Di(benzenesulfonyl)-N,N-diethylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl groups to sulfides.

    Substitution: The benzenesulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted amines or thiols.

Scientific Research Applications

Chemistry: 3,3-Di(benzenesulfonyl)-N,N-diethylpropan-1-amine is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its sulfonyl groups can form strong interactions with biological macromolecules, making it useful in biochemical assays.

Medicine: The compound has potential applications in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators. Its ability to undergo various chemical modifications makes it a versatile candidate for medicinal chemistry.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, such as dyes, pigments, and polymers. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of 3,3-Di(benzenesulfonyl)-N,N-diethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The compound’s amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing its binding affinity and specificity.

Comparison with Similar Compounds

  • 3,3-Di(benzenesulfonyl)-N,N-dimethylpropan-1-amine
  • 3,3-Di(indolyl)oxindoles
  • Bis(4-hydroxycoumarin)methanes

Comparison: 3,3-Di(benzenesulfonyl)-N,N-diethylpropan-1-amine is unique due to its specific combination of benzenesulfonyl and diethylamine groups. Compared to similar compounds, it offers distinct reactivity and binding properties, making it suitable for specialized applications in synthetic chemistry and biological research. For example, 3,3-Di(indolyl)oxindoles are primarily used in medicinal chemistry for their anticancer properties, while bis(4-hydroxycoumarin)methanes are known for their anticoagulant activity.

Properties

CAS No.

84109-69-3

Molecular Formula

C19H25NO4S2

Molecular Weight

395.5 g/mol

IUPAC Name

3,3-bis(benzenesulfonyl)-N,N-diethylpropan-1-amine

InChI

InChI=1S/C19H25NO4S2/c1-3-20(4-2)16-15-19(25(21,22)17-11-7-5-8-12-17)26(23,24)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3

InChI Key

UYXOOMIONIBHCU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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